1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine
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Overview
Description
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of kinase inhibition.
Preparation Methods
The synthesis of 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine can be achieved through various synthetic routes. One common method involves the synthesis from pyrrole derivatives. This method typically includes the formation of a bromohydrazone intermediate, followed by the formation of triazinium dicyanomethylide, and subsequent multistep synthesis . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the preparation of this compound .
Chemical Reactions Analysis
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include zinc and ammonium chloride for reduction, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
It is particularly noted for its role as a kinase inhibitor, making it a promising candidate for cancer therapy . Additionally, it has been investigated for its potential use in the treatment of neuropathic pain by targeting adaptor protein 2-associated kinase 1 (AAK1) . The compound’s ability to modulate receptor endocytosis further highlights its potential in various therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine involves the inhibition of specific kinases, such as adaptor protein 2-associated kinase 1 (AAK1). By inhibiting AAK1, the compound can modulate receptor endocytosis, which plays a crucial role in various cellular processes . This inhibition can lead to therapeutic effects in conditions such as neuropathic pain and cancer .
Comparison with Similar Compounds
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine is unique due to its specific structure and mechanism of action. Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as avapritinib and remdesivir, which also exhibit kinase inhibition properties . the specific molecular targets and pathways involved may differ, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C8H9ClN4 |
---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9ClN4/c1-10-4-6-2-3-7-8(9)11-5-12-13(6)7/h2-3,5,10H,4H2,1H3 |
InChI Key |
KEYSBAGMEFZUSX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C2N1N=CN=C2Cl |
Origin of Product |
United States |
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